molecular formula C22H29N5O4S B606909 CZ415 CAS No. 1429639-50-8

CZ415

Cat. No.: B606909
CAS No.: 1429639-50-8
M. Wt: 459.6 g/mol
InChI Key: IZLPVLBNRGPOHA-AWEZNQCLSA-N
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Description

CZ415 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has shown significant efficacy in various biological models, particularly in the context of cancer research. It inhibits both mTORC1 and mTORC2 complexes, making it a valuable tool for studying mTOR-related pathways and diseases .

Scientific Research Applications

CZ415 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

CZ415 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific details about the synthetic route and reaction conditions are often proprietary, but general steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and ensuring consistent quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

CZ415 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CZ415

This compound is unique due to its high selectivity and potency against both mTORC1 and mTORC2 complexes. This dual inhibition makes it a valuable compound for studying the comprehensive effects of mTOR inhibition and for potential therapeutic applications in cancers that are resistant to other mTOR inhibitors .

Properties

IUPAC Name

1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLPVLBNRGPOHA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429639-50-8
Record name (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?

A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]

Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?

A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.

Q3: What is the role of ERK signaling in this compound's anti-tumor activity?

A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.

Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?

A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]

Q5: Has this compound demonstrated efficacy in any non-cancer models?

A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.

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